molecular formula C10H10BrNO B1454170 3-Bromo-4-isopropoxybenzonitrile CAS No. 6423-74-1

3-Bromo-4-isopropoxybenzonitrile

Cat. No.: B1454170
CAS No.: 6423-74-1
M. Wt: 240.1 g/mol
InChI Key: TVZPLYXHCZUJCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxybenzonitrile typically involves the bromination of 4-isopropoxybenzonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxybenzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-isopropoxybenzonitrile
  • 3-Bromo-4-methoxybenzonitrile
  • 3-Bromo-4-ethoxybenzonitrile

Uniqueness

3-Bromo-4-isopropoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3-Bromo-4-isopropoxybenzonitrile (CAS No. 6423-74-1) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the bromination of 4-isopropoxybenzonitrile. This reaction can be performed using bromine or other brominating agents under controlled conditions to achieve selective bromination at the desired position. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

The compound is characterized by the presence of a bromine atom and a nitrile group, which significantly influence its reactivity and interactions with biological systems. It undergoes various types of chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction Reactions : These can modify the compound's oxidation state under specific conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in relation to its interaction with specific molecular targets.

The mechanism of action involves interactions with various biological pathways. The nitrile group is known to participate in hydrogen bonding and can influence enzyme activity by acting as a reversible inhibitor. Studies suggest that compounds with similar structures may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Case Studies

  • Cancer Research : In studies exploring epigenetic drug targets, compounds structurally related to this compound showed potential as inhibitors of WDR5, a protein implicated in various cancers. The binding affinity and structural characteristics were analyzed through X-ray crystallography, revealing insights into how modifications to the compound could enhance its efficacy against cancer cells .
  • Immunosuppressive Effects : Other research has indicated that similar compounds may reduce the number of circulating lymphocytes, suggesting potential applications in immunosuppression . This could be beneficial in treating autoimmune disorders or preventing transplant rejection.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study Focus Findings References
Cancer InhibitionInhibitory effects on WDR5 in cancer cells
ImmunosuppressionReduction of lymphocyte circulation
Enzyme InteractionPotential reversible inhibition mechanisms

Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : Its structure allows for modifications that may lead to new therapeutic agents.
  • Chemical Research : As a synthetic intermediate, it is valuable in the development of more complex organic molecules.
  • Industrial Uses : The compound finds applications in producing specialty chemicals and materials.

Properties

IUPAC Name

3-bromo-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPLYXHCZUJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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